![molecular formula C11H19NO2 B2859276 Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate CAS No. 1423070-44-3](/img/structure/B2859276.png)
Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate
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Overview
Description
“Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1423070-44-3. It has a molecular weight of 197.28 and its molecular formula is C11H19NO2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 249.8±33.0 °C and a predicted density of 1.098±0.06 g/cm3 . Its pKa is predicted to be 11.21±0.40 .Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl 1-(azetidin-3-yl)cyclopropanecarboxylate serves as a crucial synthon in the preparation of potentially useful ylide pyridyl thio esters, which are intermediates for synthesizing carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Furthermore, it is a key intermediate in the synthesis of several 1,1-disubstituted trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, offering practical access to cyclopropyl moieties of pharmacological interest (Cyr et al., 2019).
Structural and Chemical Studies
This compound has been involved in the synthesis of cyclopropanecarboxamides and carbonitriles, leading to the development of new routes to functionalized cyclopropanes and enabling studies on the chemistry of geminally functionalized cyclopropanes (Aelterman et al., 1999). Detailed structural analysis through NMR spectroscopy and X-ray crystallography has been conducted on related compounds to confirm their structures and explore their potential applications in medicinal chemistry (Dzedulionytė et al., 2021).
Exploration of Reactivity and Mechanism
Studies on the reactivity of tert-butylcarbene have provided insights into the influence of solvents on its behavior, forming products such as 1,1-dimethylcyclopropane and 2-methyl-2-butene. This research helps in understanding the underlying mechanisms of reactions involving cyclopropane derivatives (Ruck & Jones, 1998).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-(azetidin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFRWVLHYINUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate |
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